Journal Name:Open Chemistry
Journal ISSN:2391-5420
IF:1.977
Journal Website:https://www.degruyter.com/view/journals/chem/chem-overview.xml
Year of Origin:0
Publisher:Walter de Gruyter GmbH
Number of Articles Per Year:138
Publishing Cycle:
OA or Not:Yes
Open Chemistry ( IF 1.977 ) Pub Date: 2023-06-06 , DOI:
10.1149/1945-7111/acd4ea
Electrochemical pressure impedance spectroscopy (EPIS) is an emerging tool for the diagnosis of polymer electrolyte membrane fuel cells (PEMFC). It is based on analyzing the frequency response of the cell voltage with respect to an excitation of the gas-phase pressure. Several experimental studies in the past decade have shown the complexity of EPIS signals, and so far there is no agreement on the interpretation of EPIS features. The present study contributes to shed light into the physicochemical origin of EPIS features, by using a combination of pseudo-two-dimensional modeling and analytical interpretation. Using static simulations, the contributions of cathode equilibrium potential, cathode overpotential, and membrane resistance on the quasi-static EPIS response are quantified. Using model reduction, the EPIS responses of individual dynamic processes are predicted and compared to the response of the full model. We show that the EPIS signal of the PEMFC studied here is dominated by the humidifier. The signal is further analyzed by using transfer functions between various internal cell states and the outlet pressure excitation. We show that the EPIS response of the humidifier is caused by an oscillating oxygen molar fraction due to an oscillating mass flow rate.
Open Chemistry ( IF 1.977 ) Pub Date: 2023-06-13 , DOI:
10.1149/1945-7111/acd964
Lithium-ion battery cells with high energy density are widely used in today’s electric vehicles. However, thermal runaway (TR) of a battery cell is still a major safety issue in the use of lithium-ion batteries in the automotive sector. In particular, the variability of TR, which is not yet fully understood, can lead to significant safety issues. This paper investigates the variability of individual decomposition reactions during TR and their influence on the overall scattering of TR behavior. Therefore, differential scanning calorimetry (DSC) measurements on individual cell components and their combinations are carried out through multiple repetitions. It is found that the individual heat release contributions of different chemical reactions show significant variations to the overall heat release of the TR. The heat release of anode/electrolyte reactions show a variability of up to 47 %, whereas the cathode/electrolyte reactions show more consistent heat release. The reactions are summarized in an energy release diagram to combine the varying behavior of individual reactions with the overall TR chain reaction mechanism. Thus, the scattering of TR behavior of a cell can be mapped based on the variability of individual reactions. These findings should help to understand the scattering of TR behavior already at the material level.
Open Chemistry ( IF 1.977 ) Pub Date: 2023-06-06 , DOI:
10.1149/1945-7111/acd873
Tris-bipyridine iron (II) triflate was synthesized and used as an active species to demonstrate a symmetric disproportionation redox-flow-battery chemistry that works without a supporting electrolyte. Solutions of this coordination complex salt (0.1 M in acetonitrile), in which the cation provides the redox activity, were qualitatively characterized with cyclic voltammetry and used to perform extended full-cell charge/discharge cycling and impedance testing in reactors containing a porous Daramic 175 separator membrane. The cell, based on 10 ml reservoirs of active liquid, survived for more than eight hundred cycles, with charge/discharge cycling taking place over a period of more than two weeks. Four cycling protocols were evaluated to investigate the effects of applied current and depth-of-discharge on cell performance. The system allows for hundreds of cycles above 50% state-of-charge and is capable of exceeding 80% round-trip energy efficiency.
Open Chemistry ( IF 1.977 ) Pub Date: 2023-06-12 , DOI:
10.1149/1945-7111/acd962
The development and commercialization of Li metal batteries are hindered by safety challenges. Accordingly, significant efforts have been made to improve the stability of Li anodes. However, only a few studies have focused on the impact of mechanical deformation caused by Li deposition at the cell level. The strain changes are considerably large and should be further investigated for their mechanical impact. Therefore, in this study, we focused on the development of a physics-based model for Li metal batteries. To the best of our knowledge, this is the first attempt to develop a model that can describe the electrochemical and mechanical responses of a full Li metal cell with different material properties, external pressures, and boundary conditions. The Young’s modulus and higher expansion ratio of the negative electrode increase overall stress generation. However, overall cell pressure decreases with an increasing expansion ratio of the positive electrode. This is because the positive electrode contracts in response to the significant expansion of the lithium metal. The current model provides insights into the mechanisms by which these factors affect the electrochemical and mechanical behaviors of Li metal cells. This model provides guidance for battery design and management of Li metal cells.
Open Chemistry ( IF 1.977 ) Pub Date: 2023-06-07 , DOI:
10.1149/1945-7111/acd7aa
Novel bifunctional polyhedral oligomeric silsesquioxane (Vi-POSS-SO3Na) and a surface densification method to fabricate the composite membrane based on sulfonated poly (fluorenyl etherketone) (SPFEK) was firstly reported for the application in direct methanol fuel cells (DMFCs). Firstly, the synthetic Vi-POSS-SO3Na implants on the SPFEK surface by swelling-filling process. Afterward, the vinyl groups on POSS are cross-linked to form a dense X-POSS layer on the membrane surface by a simply thermal treatment which is called surface densification. The crosslinked dense X-POSS with sulfonated groups on the composite membrane surface can effectively prevent the permeation of methanol and enhance the oxidative stability without the sacrificing proton conductivity. The SPFEK/POSS-0.09 membrane with an area loading of 0.09 mg cm−2 POSS exhibits enhanced oxidative stability and the lowest methanol permeability (2.12 × 10−8 cm2 s−1). Direct methanol fuel cell was assembled and its performance was evaluated. The peak power density using SPFEK/POSS-0.03 membrane reaches 65.1 mW cm−2 that is much higher than the one (24.8 mW cm−2) using pristine SPFEK membrane at 80 °C. The results demonstrate that the surface densification is an effective method to suppress methanol crossover and surface-densified SPFEK/POSS proton exchange membrane with X-POSS layer has improved the comprehensive performance of composite membrane.
Open Chemistry ( IF 1.977 ) Pub Date: 2023-06-02 , DOI:
10.1149/1945-7111/acd87f
Electrolytic reduction technology plays a significant role in industrial metal production. In present work, cyclic voltammetry (CV) and square wave voltammetry (SWV) were applied to study the electrochemical behaviors of ZnO cathode in the CaCl2-NaCl melt at 873 K. During the experiment, we found that the dissolution-electrodeposition mechanism (ZnO = Zn2+ + O2−, Zn2+ + 2e− = Zn) dominates the electrolytic reduction of ZnO, and the contribution of the direct-reduction from solid phase (ZnO + 2e− = Zn + O2−) is small. Furthermore, the electro-reduction of ZnO was conducted by potentiostatic electrolysis. The peak potential of ZnO to Zn was −0.48 V vs Ag/Ag+. Therefore, the metallic Zn can be obtained at an applied potential of −0.80 V (vs Ag/Ag+). When the applied potential increased to −2.00 V (vs Ag/Ag+), the Zn and CaZn3 alloy were formed simultaneously. The electrolytic products were confirmed by X-ray diffraction (XRD) analysis. This study proved the feasibility of electro-reduction technology to prepare Zn metal through the reduction of ZnO material.
Open Chemistry ( IF 1.977 ) Pub Date: 2023-06-14 , DOI:
10.1149/1945-7111/acd9ef
In this study, we propose a novel Si electrodeposition method using a liquid Zn electrode in molten KF–KCl. Electrochemical measurements and electrolysis were conducted in a KF–KCl–K2SiF6 melt at 923 K. Cyclic voltammograms at a liquid Zn electrode revealed that the reduction currents at 0.75–1.0 V vs K+/K were attributed to the formation of Si–Zn liquid alloy. Additionally, Si was deposited through potentiostatic electrolysis at 0.75 V using liquid Zn in a boron nitride (BN) crucible as an electrode. Cross-sectional scanning electron microscopy and energy-dispersive X-ray spectroscopy showed that deposited Si was located at the bottom and side of the interface between Zn and the BN crucible instead of at the interface between Zn and the molten salt, indicating the electrodeposition of Si attributed to Si–Zn liquid alloy formation. The obtained Si was confirmed to be the crystalline form by X-ray diffractometry, and the maximum grain size was approximately 2 mm. Galvanostatic electrolysis at –20 mA cm–2 with varying electrical charges showed that the Si grain size increased with increasing charge, confirming the growth of crystalline Si. Finally, the mechanism of Si electrodeposition on a Zn electrode through Si–Zn alloying was discussed.
Open Chemistry ( IF 1.977 ) Pub Date: 2023-06-13 , DOI:
10.1149/1945-7111/acdafd
We investigated the influence of chloride on the secondary passive film (SPF) on laser directed energy deposition Alloy 718 during electrochemical machining. The results show that SPF formed in chloride-containing electrolyte is more defective than that formed in chloride-free solution, due to the stepped-up cation ejection by chloride. Chloride accelerates the SPF failure via enhanced cation vacancy condensation, SPF dissolution and possibly via surface vacancy pairs’ coalescence, restraining the formation of CrO3 and inducing a better surface quality than does the chloride-free electrolyte. Based on the Point Defect Model, a mechanism describing the influence of chloride on SPF was developed.
Open Chemistry ( IF 1.977 ) Pub Date: 2023-06-02 , DOI:
10.1149/1945-7111/acd811
Two-dimensional (2D) perovskite light emitting diodes (LEDs) with violet emission were demonstrated with areal sizes in the centimeter scale. High-quality and uniform 2D BA2PbBr4 thin film was synthesized via combined thermal evaporation, spin-coating, and anti-solvent techniques. The perovskite film was authenticated by X-ray diffraction, scanning electron microscopy, and atomic force microscopy and exhibited high in crystallinity and morphology. The absorption spectrum fitted using Tauc plot revealed a bandgap of ∼3.0 eV, which agrees well with the photoluminescence spectrum. A p-i-n diode structure with a BA2PbBr4 active area of ∼2 cm2 was fabricated using LiF, TmPyPb, and PEDOT:PSS as the electron injection, electron, and hole transport layers, respectively. The device displayed a diode behavior with a turn-on voltage at 1.75 V and a saturation current of 65 mA cm−2. The electroluminescence of LEDs was centered at ∼406 nm with full width at half maximum of 13.6 nm, a color purity of 83.9%, and CIE coordinates of (0.18, 0.07). The optimum external quantum efficiency and luminance of 0.083% and 112 cd m−2 were achieved at current density of 59 mA cm−2. To our best knowledge, this investigation first realized 2D BA2PbBr4 perovskite LEDs with the shortest emission wavelength and high color purity in violet.
Open Chemistry ( IF 1.977 ) Pub Date: 2023-06-02 , DOI:
10.1149/1945-7111/acd878
We present a study on the electrochemical behavior of magnesium hydroxide (MgOH+) reduction on a tungsten (W) cathode in molten chloride salt (MgCl2-KCl-NaCl) across the temperature range of 475 °C–525 °C. MgOH+, which forms within the salt upon exposure to moisture, is a leading cause of corrosion. Corrosion is a major barrier to deployment of chloride salts across a number of applications, including concentrating solar power plants and nuclear power plants. While pre-purification protocols have been developed to ensure MgOH+ is removed from molten chloride salts prior to deployment, MgOH+ forms in situ during operation of chloride-salt based plants. Thus, methods for continuous purification during plant operation are needed. Continuous electrochemical purification via electrolysis using a Mg anode and W cathode has been proposed, but little has been done to assess scalability. Here, we assess fundamental properties of electrochemical removal of MgOH+ to enable future scale up of this method.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学4区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
8.50 | 12 | Science Citation Index Expanded | Not |